

Axl Inhibitor Selectivity Profile Against TAM Family Kinases: A Comparative Analysis

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Compound of Interest		
Compound Name:	AxI-IN-15	
Cat. No.:	B12393496	Get Quote

While specific selectivity data for **AxI-IN-15** against the broader TAM kinase family is not publicly available, this guide provides a comparative analysis of a representative potent AxI inhibitor, INCB081776, to illustrate the typical selectivity profile researchers aim for in targeted drug development.

The TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases plays a crucial role in various cellular processes, and their dysregulation is implicated in cancer progression and therapeutic resistance.[1][2][3][4][5] Developing inhibitors with high selectivity for Axl over its family members, Mer and Tyro3, is a key objective to minimize off-target effects and enhance therapeutic efficacy. This guide examines the selectivity profile of INCB081776, a potent dual inhibitor of Axl and MERTK, providing quantitative data, experimental context, and a visual representation of the targeted signaling pathway.[6]

Comparative Selectivity of INCB081776 Against TAM Kinases

The inhibitory activity of INCB081776 was assessed against the three TAM family kinases. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by half, are summarized in the table below.



Kinase	IC50 (nM)
AxI	0.61 ± 0.31
Mer	3.17 ± 1.97
Tyro3	101 ± 27

Data sourced from multiple lots (n=18 for AxI, n=25 for MERTK and Tyro3).[6][7]

As the data indicates, INCB081776 is a highly potent inhibitor of Axl and Mer, with significantly less activity against Tyro3.[6][7] This demonstrates a favorable selectivity profile for targeting Axl and Mer-driven pathologies.

Experimental Protocol: Kinase Inhibition Assay

The IC50 values presented were determined using a biochemical kinase inhibition assay. While the specific protocol for INCB081776 is proprietary, a representative methodology for such an assay is outlined below.

Objective: To determine the concentration of an inhibitor required to inhibit 50% of the kinase activity of AxI, Mer, and Tyro3.

Materials:

- Recombinant human Axl, Mer, and Tyro3 kinase domains
- ATP (Adenosine triphosphate)
- Substrate peptide (e.g., a poly-Glu-Tyr peptide)
- Test inhibitor (e.g., INCB081776) at various concentrations
- Kinase buffer solution
- Detection reagent (e.g., ADP-Glo™ Kinase Assay)
- 96-well plates



Plate reader

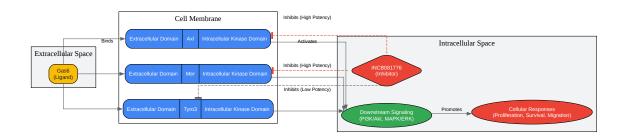
Procedure:

- A solution containing the recombinant kinase (Axl, Mer, or Tyro3) and the substrate peptide is prepared in the kinase buffer.
- The test inhibitor is serially diluted to create a range of concentrations.
- The kinase/substrate solution is added to the wells of a 96-well plate.
- The various concentrations of the test inhibitor are then added to the respective wells. A
 control well with no inhibitor is included.
- The kinase reaction is initiated by adding a solution of ATP to each well.
- The plate is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow the kinase to phosphorylate the substrate.
- After incubation, a detection reagent is added to each well. This reagent measures the amount of ADP produced, which is directly proportional to the kinase activity.
- The plate is read using a plate reader to measure the signal (e.g., luminescence or fluorescence) in each well.
- The data is analyzed by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The IC50 value is then calculated from this curve using non-linear regression analysis.

TAM Kinase Signaling Pathway and Inhibition

The following diagram illustrates the general signaling pathway of the TAM family kinases and the point of intervention for inhibitors like INCB081776.





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Caption: TAM kinase signaling pathway and points of inhibition by INCB081776.

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